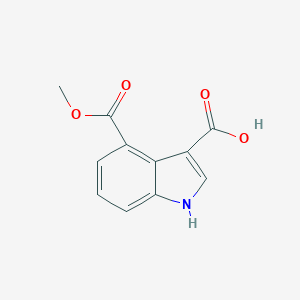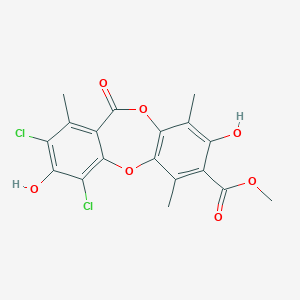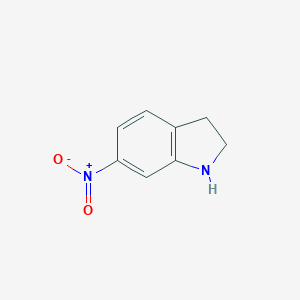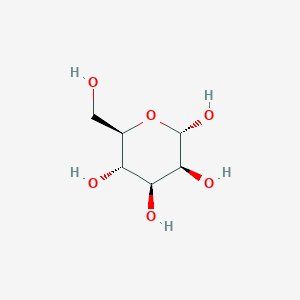
3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester involves preparative methods that include the Knoevenagel’s reaction for constructing the acrylic acid framework followed by reactions with amines in the presence of chloroanhydrides. This methodology allows for the introduction of functional groups that can significantly alter the compound's properties for targeted applications (Kemskyi et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction and density-functional-theory (DFT) calculations. These studies reveal the configuration and spatial arrangement of atoms within the molecule, which are critical for understanding its reactivity and interactions with other molecules (Shen et al., 2012).
Chemical Reactions and Properties
3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester undergoes a variety of chemical reactions, including cycloaddition and Michael addition-induced cyclization. These reactions are pivotal for the synthesis of cyclopropane esters and other derivatives, showcasing the compound's versatility as a chemical synthon (Lachia et al., 2011).
Physical Properties Analysis
The physical state, melting point, boiling point, and solubility in various solvents are essential physical properties that determine the practical applications of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. For instance, its solubility in organic solvents versus water can affect its use in polymer synthesis or pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, such as reactivity with nucleophiles, electrophilicity, and the ability to form coordination compounds with metals, are crucial for its applications in creating polymers, catalysts, and other functional materials (Allan et al., 1988).
Wissenschaftliche Forschungsanwendungen
Arylsulfonylpyrroles Synthesis
A study explored the synthesis of arylsulfonylpyrroles using ethyl 3-(arylthio)acrylates and tosylmethyl isocyanide (TosMIC), highlighting a method for producing ethyl 4-(arylsulfonyl)pyrrole-3-carboxylates. This process demonstrates the compound's role in facilitating cycloaddition reactions, an essential step in the synthesis of complex organic molecules (Santo et al., 1998).
Polyfunctional Pyridines
Another study focused on the conjugate addition reactions of ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, leading to the formation of novel polyfunctional pyrazolyl-substituted pyridines. This research highlights the compound's utility in synthesizing new pyridine derivatives, which have potential applications in medicinal chemistry (Latif et al., 2003).
Novel 3-(2-Chloroquinolin-3-yl)acrylic Acid Derivatives
Research on the synthesis of novel 3-(2-chloroquinolin-3-yl)acrylic acid derivatives via Knoevenagal condensation showcases the compound's role in the development of new quinoline derivatives. These compounds are noted for their potential applications in treating male erectile dysfunction, demonstrating the versatility of the core structure in medicinal applications (Shastri & Joshi, 2014).
Insecticidal Candidate Development
A paper detailing the synthesis of a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for the insecticidal candidate tyclopyrazoflor, illustrates the compound's application in developing new insecticides. This work emphasizes the strategic use of cyclization strategies and functionalization techniques to create potent insecticidal agents (Yang et al., 2019).
Coordination Polymers
A study on the synthesis of coordination polymers using isomeric compounds related to 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester showcases the compound's utility in materials science. These polymers, with potential applications in catalysis and materials engineering, underscore the versatility of such organic molecules in creating functional materials (Hu et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (E)-3-(2-chloropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQCHYUAHBXAK-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445041 |
Source


|
| Record name | 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104830-08-2 |
Source


|
| Record name | 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)







![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)